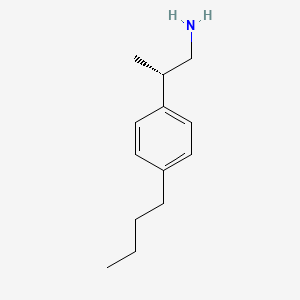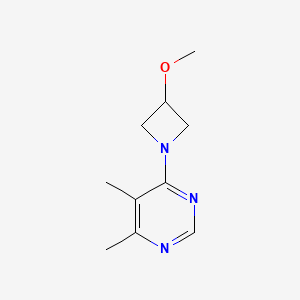
(2S)-2-(4-Butylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Butylphenyl)propan-1-amine, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of the naturally occurring stimulant cathinone, which is found in the khat plant. Buphedrone is known for its psychoactive effects and is often used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is why it is often used recreationally. However, it also has potential therapeutic applications due to its effects on the central nervous system.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation and euphoria. However, these effects can also be dangerous and can lead to adverse health effects.
Advantages and Limitations for Lab Experiments
Buphedrone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced and standardized for research purposes. It also has a known mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is a controlled substance, which means that it can be difficult to obtain for research purposes. Additionally, it has potential health risks, which must be taken into consideration when conducting research.
Future Directions
There are several future directions for research on (2S)-2-(4-Butylphenyl)propan-1-amine. One area of research is its potential therapeutic applications. It has shown promise as a treatment for certain neurological disorders, and further research could lead to the development of new treatments. Another area of research is its effects on the brain and the central nervous system. Understanding how this compound affects these systems could lead to a better understanding of how other drugs and substances affect the brain. Finally, there is a need for research on the potential health risks of this compound, including its effects on the cardiovascular system and the potential for addiction.
Synthesis Methods
Buphedrone can be synthesized through various methods, including the reduction of 4-butyrophenone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-butyrophenone with methylamine and sodium cyanoborohydride. These methods have been described in scientific literature and have been used to produce (2S)-2-(4-Butylphenyl)propan-1-amine for research purposes.
Scientific Research Applications
Buphedrone has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has shown promise as a treatment for certain neurological disorders. For example, one study found that (2S)-2-(4-Butylphenyl)propan-1-amine was effective in reducing the symptoms of Parkinson's disease in animal models. Another study found that it may have potential as a treatment for depression and anxiety.
properties
IUPAC Name |
(2S)-2-(4-butylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFMGNOERXXRL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)



![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)





![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)

